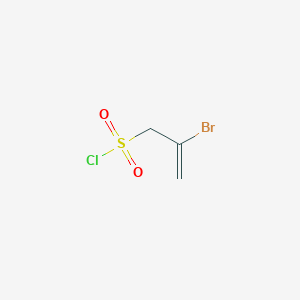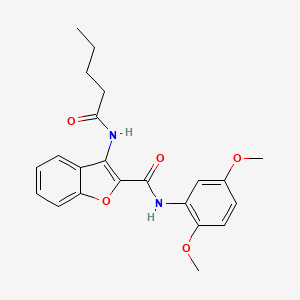![molecular formula C12H20N2O5 B2537265 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid CAS No. 2155902-41-1](/img/structure/B2537265.png)
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a chemical compound with the molecular weight of 272.3 . It has the IUPAC name (2S)-2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)propanoic acid . The compound is stored at 4°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 272.3 . The compound is stored at 4°C .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid has been used in various synthesis applications. It serves as a building block in the synthesis of complex amino acids and peptides. For instance, Machetti et al. (2004) utilized similar amino acids in the synthesis of Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, highlighting their suitability for solid-phase peptide synthesis (Machetti et al., 2004).
Asymmetric Synthesis
In asymmetric synthesis, this compound plays a crucial role. Monclus et al. (1995) described its use in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, showcasing its versatility in synthesizing amino acid derivatives (Monclus et al., 1995).
Dynamic Kinetic Resolution
Dynamic kinetic resolution, a method to enhance the yield of desired enantiomers in chemical synthesis, also employs this compound. Lavergne et al. (2001) reported its use in the synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine using dynamic kinetic resolution (Lavergne et al., 2001).
Development of Neuroexcitants
It has been used in the synthesis of neuroexcitant compounds. Hodgson et al. (2005) used it for synthesizing neuroexcitants like alpha-kainic acid and other related compounds (Hodgson et al., 2005).
Molecular Field Analysis
This compound has been analyzed for its binding modes in molecular structures. Vaz et al. (1998) evaluated its binding mode to Factor Xa using comparative molecular field analysis, demonstrating its potential in medicinal chemistry (Vaz et al., 1998).
NMR Applications
In nuclear magnetic resonance (NMR) studies, derivatives of this compound have been synthesized for sensitive application in 19F NMR, as shown by Tressler and Zondlo (2014) (Tressler & Zondlo, 2014).
Tryptophan Analogs Synthesis
Fauq et al. (1998) reported the synthesis of a novel tryptophan analog using a derivative of this compound, indicating its utility in modifying the structure of bioactive peptides (Fauq et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of action
The boc group is commonly used in organic chemistry as a protecting group for amines in peptide synthesis .
Mode of action
The Boc group in the compound can protect an amine from reacting with other groups during chemical reactions. It can be removed later under acidic conditions .
Action environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For example, the Boc group can be removed under acidic conditions .
Eigenschaften
IUPAC Name |
(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYYYDNPYXXOF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)
![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)


![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)